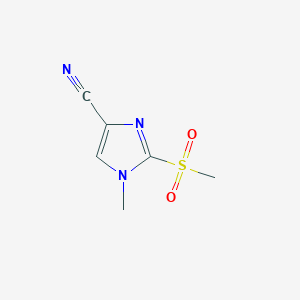
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile is a heterocyclic compound featuring an imidazole ring substituted with a methyl group, a methylsulfonyl group, and a carbonitrile group
Métodos De Preparación
The synthesis of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through various methods such as the Debus-Radziszewski imidazole synthesis or the Van Leusen reaction.
Substitution Reactions: The methyl group is introduced via alkylation reactions, while the methylsulfonyl group is added through sulfonation reactions using reagents like methylsulfonyl chloride.
Nitrile Formation: The carbonitrile group is introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its nitrile group can form interactions with active sites of enzymes, leading to inhibition of enzyme activity.
Comparación Con Compuestos Similares
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the methylsulfonyl and carbonitrile groups, resulting in different chemical properties and reactivity.
2-Methylsulfonylimidazole: Lacks the methyl and carbonitrile groups, affecting its biological activity and applications.
4-Cyanoimidazole: Lacks the methyl and methylsulfonyl groups, leading to different interactions with molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
1-methyl-2-methylsulfonylimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-9-4-5(3-7)8-6(9)12(2,10)11/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZMRKPUUYVNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1S(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
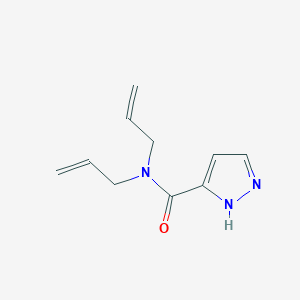

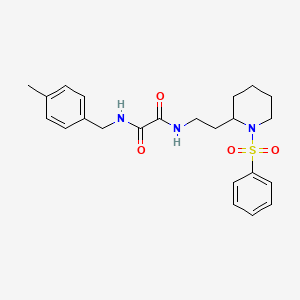
![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate](/img/structure/B2946719.png)

![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
![N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE](/img/structure/B2946723.png)
![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)
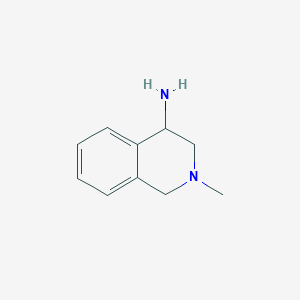
![1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2946730.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
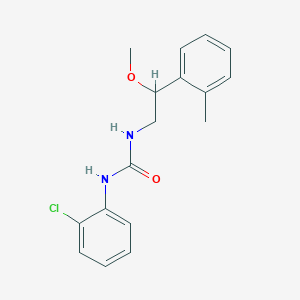
![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
